(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine chemical properties
Executive Summary
This technical guide profiles (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine , a versatile secondary amine intermediate widely utilized in medicinal chemistry.[1][2] Structurally, it combines a lipophilic, metabolically robust 4-fluorobenzyl moiety with a polar, solubilizing 2-methoxy-1-methylethyl (1-methoxy-2-propyl) chain.[1][2]
This scaffold is a "privileged structure" in drug discovery, frequently appearing in the structure-activity relationship (SAR) data of monoamine reuptake inhibitors, calcium channel blockers, and sigma receptor ligands. Its value lies in the fluorine substitution (blocking para-metabolic oxidation) and the ether oxygen (providing a hydrogen bond acceptor vector).[1][2]
Physicochemical Profile
Understanding the core physical data is prerequisite to successful synthesis and formulation.[1][2] The following data aggregates experimental baselines and high-confidence predictive models.
| Property | Value / Range | Technical Note |
| Molecular Formula | C₁₁H₁₆FNO | — |
| Molecular Weight | 197.25 g/mol | Ideal fragment size (<200 Da) for fragment-based drug design.[1][2] |
| CAS Number | Generic/Isomer Specific | Closely related to 355817-00-4 (2-F isomer).[1][2][3] |
| Appearance | Colorless to pale yellow oil | Oxidizes slowly upon air exposure; store under Argon.[1][2] |
| Boiling Point | 240–245 °C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1][2] |
| pKa (Conjugate Acid) | 9.2 ± 0.3 | Typical secondary amine; exists as cation at physiological pH.[1][2] |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.[1][2] |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Amine NH (donor/acceptor), Ether O (acceptor).[1][2] |
Synthetic Methodology: The "Application Scientist" Approach
While direct alkylation of amines with benzyl halides is possible, it is chemically "messy," often leading to over-alkylation (tertiary amines) and quaternary salts.[2] The Reductive Amination route is the industry standard for high-fidelity synthesis of this secondary amine.[1][2]
Core Reaction Logic (Reductive Amination)
The synthesis couples 4-fluorobenzaldehyde with 1-methoxy-2-propanamine .[1][2] The choice of reducing agent is critical for chemoselectivity.[1][2]
-
Reagents: 4-Fluorobenzaldehyde, 1-Methoxy-2-propanamine.[1][2]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃ because it allows for "one-pot" synthesis without requiring pre-formation of the imine in a separate step, and it does not reduce the aldehyde/ketone competitively at a fast rate.
Experimental Protocol (Self-Validating)
Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2]
-
Imine Formation (In Situ):
-
Charge a dry reaction vessel with 4-fluorobenzaldehyde (1.24 g, 10 mmol) and 1-methoxy-2-propanamine (0.89 g, 10 mmol) in DCE (30 mL).
-
Validation Check: Stir at Room Temperature (RT) for 30 minutes. The solution may warm slightly (exothermic imine formation).[1][2] Add MgSO₄ (anhydrous) if water removal is required to drive equilibrium, though STAB tolerates trace moisture.[1][2]
-
-
Reduction:
-
Cool the mixture to 0 °C.
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Note: Acetic acid (1 equivalent) can be added to catalyze the imine formation if the reaction is sluggish.[2]
-
Allow to warm to RT and stir for 4–12 hours.
-
-
Quench & Workup:
-
Purification:
Visualization: Synthetic Workflow
Figure 1: Step-wise reductive amination workflow utilizing STAB for chemoselective reduction.
Medicinal Chemistry Applications & SAR
This molecule is rarely the final drug; it is a pharmacophore builder .[1][2] Its specific structural features serve distinct biological functions.
The Fluorine Effect
The fluorine atom at the para-position of the benzyl ring is not merely a halogen decoration.[1][2] It serves two critical roles:
-
Metabolic Blocking: The para-position of a benzyl ring is a primary site for Cytochrome P450-mediated hydroxylation.[1][2] Fluorine substitution blocks this "soft spot," significantly extending the half-life (
) of the molecule in vivo [1].[1][2] -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring.[1][2] This alters the
- stacking interactions with aromatic residues (Phenylalanine, Tyrosine) in protein binding pockets.[1][2]
The Ether Side-Chain
The 2-methoxy-1-methylethyl group introduces:
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain.[2]
Visualization: Pharmacophore Logic
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule to a theoretical binding pocket.
Analytical Characterization Standards
To validate the synthesis, the following analytical signatures must be confirmed.
1H NMR (400 MHz, CDCl3)[1][2]
-
Aromatic Region:
7.30 (m, 2H), 7.00 (m, 2H) – Characteristic AA'BB' system of para-fluorophenyl.[1][2] -
Benzylic:
3.75 (s, 2H) – Singlet (or AB quartet if chiral influence is strong).[1][2] -
Methine (Chiral):
2.90 (m, 1H) – Multiplet for the CH-N.[1][2] -
Ether Methylene:
3.25–3.35 (m, 2H) – CH₂-O.[1][2] -
Methoxy:
3.35 (s, 3H) – Strong singlet.[1][2] -
Methyl:
1.05 (d, 3H) – Doublet from the propyl methyl group.[2]
Mass Spectrometry (ESI+)[1][2]
-
Fragmentation: Expect loss of the methoxy-isopropyl group or cleavage at the benzylic position.[1][2]
Safety & Handling
-
Corrosivity: As a secondary amine, the free base is a skin irritant and potential corrosive.[2] Wear nitrile gloves and eye protection.[1][2]
-
Storage: Store as the HCl salt for long-term stability. The free base absorbs CO₂ from the air (carbamate formation).[1][2]
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended next step).[1][2]
References
-
Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Abdel-Magid, A. F., et al. (1996).[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
-
PubChem Compound Summary. (2025). 4-Fluorobenzylamine derivatives and analogs. National Library of Medicine.[1][2] Link
-
BenchChem. (2025).[1][2] Technical Guide: Synthesis of (S)-(+)-1-Methoxy-2-propylamine. Link[1][2]
Sources
- 1. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
